molecular formula C29H32N4O4 B12641704 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-

3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-

Cat. No.: B12641704
M. Wt: 500.6 g/mol
InChI Key: NWDTZBVTAFXJAE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazol-3-one core, a heterocyclic ring system known for its stability and versatility in medicinal chemistry. Key substituents include:

  • 5-[[(3S)-1-(Cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]: A stereospecific pyrrolidine moiety modified with a cyclopropylcarbonyl group, likely influencing lipophilicity and target binding.
  • 2-(2-Hydroxy-2-methylpropyl): A branched hydroxyalkyl chain, which may improve solubility and metabolic stability.

Properties

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-2-(2-hydroxy-2-methylpropyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C29H32N4O4/c1-29(2,36)18-32-28(35)33(26(30-32)15-19-11-13-31(17-19)27(34)21-3-4-21)24-8-5-20(6-9-24)22-7-10-25-23(16-22)12-14-37-25/h5-10,12,14,16,19,21,36H,3-4,11,13,15,17-18H2,1-2H3

InChI Key

NWDTZBVTAFXJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6)O

Origin of Product

United States

Preparation Methods

Nickel-Promoted Cascade Annulation

A novel method involves a nickel-promoted cascade annulation reaction. This technique utilizes readily available hydrazonoyl chlorides and sodium cyanate. The process is characterized by:

  • Reagents : Hydrazonoyl chlorides and sodium cyanate.

  • Mechanism : The reaction proceeds through an intermolecular nucleophilic addition-elimination followed by intramolecular nucleophilic addition and hydrogen transfer.

  • Yield : This method has shown to be efficient in producing high yields of the desired triazole derivatives.

One-Pot Synthesis

A one-pot synthesis approach has been described for preparing various triazole derivatives. This method simplifies the procedure by combining all reactants in a single reaction vessel without the need for intermediate isolation.

  • Reagents : A combination of starting materials including amines and carboxylic acids is used.

  • Conditions : The reaction typically requires heating under reflux in a suitable solvent.

  • Advantages : This method reduces time and increases efficiency by minimizing handling steps.

Detailed Methodology

Example Synthesis Procedure

An example synthesis procedure for the target compound is as follows:

  • Starting Materials :

    • 5-benzofuranyl phenyl compound
    • (3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl methyl derivative
    • Appropriate solvents (e.g., DMF or DMSO)
  • Reaction Setup :

    • Combine the starting materials in a round-bottom flask.
    • Add a nickel catalyst and sodium cyanate.
  • Heating Conditions :

    • Heat the mixture at a controlled temperature for several hours under reflux.
  • Workup :

    • After completion, cool the mixture and extract with an organic solvent.
    • Purify the product using recrystallization or chromatography techniques.
  • Characterization :

    • Analyze the final product using NMR and mass spectrometry to confirm structure and purity.

Data Tables

The following table summarizes key characteristics of the target compound:

Property Value
Molecular Formula C28H30N4O4
Molecular Weight 486.6 g/mol
CAS Number 1332331-17-5
Yield Varies based on method
Solubility Soluble in organic solvents

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing triazole rings often exhibit anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis.
  • Disrupting cell cycle progression.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its unique structure allows it to target bacterial and fungal infections effectively. Studies have demonstrated that similar triazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes.

Neuroprotective Effects

The benzofuran moiety in the compound may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. This could involve:

  • Reducing oxidative stress.
  • Modulating neurotransmitter systems.

Case Studies and Research Findings

A review of existing literature reveals several studies focusing on the applications of triazole derivatives similar to the compound :

StudyFocusFindings
Foye et al. (1995)Anticancer agentsIdentified triazole derivatives with significant anticancer activity against various cell lines.
Dorr & Von Hoff (1994)Cancer chemotherapyHighlighted the role of triazoles in enhancing the efficacy of existing chemotherapeutic agents.
Recent Research (2023)Antimicrobial propertiesDemonstrated that specific triazole compounds exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria.

Synthetic Applications

The synthesis of this compound involves multiple steps that allow for the incorporation of various functional groups, enhancing its biological profile. The synthetic pathways often include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the benzofuran and pyrrolidine moieties through coupling reactions.

These synthetic strategies are crucial for developing analogs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (approx.) Primary Application
Target Compound 1,2,4-Triazol-3-one Benzofuranylphenyl, cyclopropylcarbonyl-pyrrolidinylmethyl, hydroxy-2-methylpropyl ~600 (estimated) Research (potential CNS)
Itraconazole 1,2,4-Triazol-3-one Dioxolane, dichlorophenyl, piperazinyl 705.64 Antifungal
Nefazodone Hydrochloride 1,2,4-Triazol-3-one Piperazinylpropyl, phenoxyethyl, chlorophenyl 470.41 Antidepressant
Angiotensin Antagonist 1,2,4-Triazol-3-one Tetrazole-pyrrole, dichlorophenyl ~550 (estimated) Antihypertensive
Herbicide Intermediate 1,2,4-Triazol-3-one Isopropyl ~155 Agrochemical

Research Findings and Implications

  • Synthetic Complexity : The target compound’s benzofuranyl and stereospecific pyrrolidinyl groups likely require multi-step synthesis, involving Suzuki coupling (for aryl linkages) and stereoselective acylations, as seen in posaconazole derivatives .
  • Pharmacological Potential: The benzofuranylphenyl group may enhance blood-brain barrier penetration compared to dichlorophenyl groups in itraconazole, suggesting CNS-targeted applications .
  • Solubility and Stability: The hydroxy-2-methylpropyl substituent could improve aqueous solubility relative to nitro or chlorophenyl analogues, as observed in nefazodone’s phenoxyethyl chain .

Biological Activity

The compound 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)- is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis of the Compound

The synthesis of triazole derivatives typically involves various methods such as cyclization reactions and modifications of existing triazole structures. For instance, the introduction of functional groups to the triazole ring can enhance its biological activity. The specific synthesis pathway for this compound may involve:

  • Cyclization : Formation of the triazole ring through condensation reactions.
  • Functionalization : Adding substituents like benzofuran and cyclopropylcarbonyl to enhance pharmacological properties.

Pharmacological Properties

The biological activity of 1,2,4-triazole derivatives is well-documented, with numerous studies indicating their potential in various therapeutic areas:

  • Antimicrobial Activity : Triazoles have shown significant antibacterial and antifungal properties. For example, compounds with triazole moieties have been reported to inhibit the growth of bacteria such as E. coli and Bacillus subtilis .
  • Anticancer Activity : Research indicates that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modified triazoles could effectively inhibit the proliferation of MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
  • Anti-HIV Activity : Some triazole derivatives have been noted for their anti-HIV properties in vitro, suggesting potential for further development in antiviral therapies .

The mechanism by which triazoles exert their biological effects often involves:

  • Inhibition of Enzymes : Many triazoles act as enzyme inhibitors, particularly targeting fungal enzymes involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity .
  • DNA Interaction : Some studies suggest that triazoles can interact with DNA gyrase, leading to inhibition of bacterial DNA replication .

Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives against various bacterial strains. The results indicated that specific compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone. For instance, a derivative with a 4-trichloromethyl group showed an MIC of 5 µg/mL against E. coli .

Anticancer Research

In another investigation focusing on anticancer properties, a selection of 2,4-dihydro-3H-1,2,4-triazol-3-one compounds was assessed for their ability to bind to bromodomain-containing protein 9 (BRD9), a target in cancer therapy. Compounds were screened using molecular docking and showed promising binding affinities in the submicromolar range .

Q & A

Q. What synthetic strategies are commonly employed for preparing 3H-1,2,4-Triazol-3-one derivatives with complex substituents?

Multi-step organic synthesis is typically used, involving condensation reactions followed by cyclization. For example, triazole derivatives can be synthesized via nucleophilic substitution of benzofuranyl precursors, followed by cyclization under reflux with catalysts like sulfuric acid or sodium hydroxide. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for improving yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl, triazole rings).
  • NMR (1H/13C) : Elucidates substitution patterns and confirms stereochemistry.
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns. Computational validation via DFT is recommended to cross-check experimental data .

Q. What are the recommended storage conditions to maintain the compound's stability over extended periods?

Store in airtight containers at -20°C, protected from light and moisture. Stability should be monitored using periodic HPLC analysis to detect degradation products .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use fume hoods for synthesis, nitrile gloves, and safety goggles. Refer to safety data sheets (SDS) for spill management and disposal guidelines. Emergency procedures include rinsing exposed skin with water and consulting a physician .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT)?

Discrepancies often arise from solvent effects or approximations in computational models. To resolve:

  • Re-examine experimental conditions (e.g., solvent polarity, temperature).
  • Use higher-level DFT theories (e.g., B3LYP/6-311++G**) that account for dispersion forces.
  • Compare results with structurally analogous compounds from validated studies .

Q. What methodologies are recommended for elucidating the compound's mechanism of action in biological systems?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins.
  • Molecular docking : Predicts interaction sites using software like AutoDock Vina.
  • In vitro assays : Measure enzyme inhibition (e.g., IC50 values) in cell lines. Validate findings with in vivo models to assess pharmacokinetics and toxicity .

Q. How can AI-driven simulations enhance the optimization of reaction conditions for this compound's synthesis?

AI tools like COMSOL Multiphysics enable predictive modeling of reaction kinetics and thermodynamics. Machine learning algorithms can analyze historical data to recommend optimal catalysts, temperatures, and solvent systems. Autonomous laboratories integrate real-time adjustments via AI feedback loops .

Q. What experimental approaches can validate the stereochemical configuration of the (3S)-pyrrolidinylmethyl substituent?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • NOESY NMR : Identifies spatial proximity of protons to confirm configuration.
  • X-ray crystallography : Provides definitive proof of stereochemistry by resolving electron density maps .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the benzofuranyl group?

  • Synthesize analogs with substitutions (e.g., halogens, methyl groups) on the benzofuranyl ring.
  • Test bioactivity (e.g., IC50, EC50) across analogs.
  • Apply QSAR models to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What strategies are effective in resolving low solubility issues during in vitro bioactivity assays?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility.
  • Lipid-based carriers : Employ liposomes or micelles for hydrophobic compounds.
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
    Quantify solubility via the shake-flask method with HPLC validation .

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